Product packaging for Deoxyaureothin(Cat. No.:)

Deoxyaureothin

Cat. No.: B1248338
M. Wt: 383.4 g/mol
InChI Key: QJCZWAGFDPHLHZ-QUMQEAAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deoxyaureothin is a key polyketide intermediate in the biosynthesis of the antifungal and cytotoxic natural product aureothin . It is the direct product of the modular polyketide synthase (PKS) assembly line before tailoring modifications . In research, this compound is primarily valuable for studying the function of the unique cytochrome P450 monooxygenase AurH . AurH performs an unusual tandem reaction sequence, stereoselectively hydroxylating the polyketide backbone of this compound and subsequently mediating heterocyclization to form the pharmacophoric tetrahydrofuran (THF) ring found in the final aureothin molecule . Studies have shown that confronting AurH with structurally altered substrates, such as analogs featuring an α-pyrone ring instead of the native γ-pyrone, can lead to the production of novel aureothin derivatives with unexpected structures, like aureopyran . This makes this compound a crucial tool for combinatorial biosynthesis, enabling researchers to explore and engineer new enzymatic functions and create diverse chemical structures for biological evaluation. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25NO5 B1248338 Deoxyaureothin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H25NO5

Molecular Weight

383.4 g/mol

IUPAC Name

2-[(3E,5E)-3,5-dimethyl-6-(4-nitrophenyl)hexa-3,5-dienyl]-6-methoxy-3,5-dimethylpyran-4-one

InChI

InChI=1S/C22H25NO5/c1-14(6-11-20-16(3)21(24)17(4)22(27-5)28-20)12-15(2)13-18-7-9-19(10-8-18)23(25)26/h7-10,12-13H,6,11H2,1-5H3/b14-12+,15-13+

InChI Key

QJCZWAGFDPHLHZ-QUMQEAAQSA-N

Isomeric SMILES

CC1=C(OC(=C(C1=O)C)OC)CC/C(=C/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C)/C

Canonical SMILES

CC1=C(OC(=C(C1=O)C)OC)CCC(=CC(=CC2=CC=C(C=C2)[N+](=O)[O-])C)C

Origin of Product

United States

Biosynthesis of Deoxyaureothin: Enzymatic Mechanisms and Pathway Elucidation

Elucidation of the aur Biosynthesis Gene Cluster in Deoxyaureothin Production

The genetic blueprint for this compound synthesis is located within the aureothin (B1665325) (aur) biosynthesis gene cluster, first identified in Streptomyces thioluteus. ebi.ac.ukgoogle.com This cluster, spanning approximately 27 kb, houses all the necessary genes for the production of the polyketide backbone, its subsequent modifications, and regulation. ebi.ac.ukresearchgate.net The discovery and sequencing of the aur gene cluster have been pivotal in understanding the biosynthesis of aureothin and its precursor, this compound. ebi.ac.uknih.gov

Genome mining efforts have revealed homologous gene clusters in other Streptomyces species, suggesting a conserved biosynthetic strategy for this class of compounds. nih.gov These clusters typically share genes for the biosynthesis of the p-nitrobenzoic acid (PNBA) starter unit, polyketide chain elongation, and post-PKS modifications. researchgate.netnih.gov The identification of these gene clusters has enabled the heterologous expression of the aureothin pathway in host organisms like Streptomyces albus, facilitating detailed functional analysis of the encoded enzymes and the production of this compound derivatives. google.comnih.gov

Polyketide Synthase (PKS) Assembly Line for the this compound Carbon Backbone

The core carbon skeleton of this compound is assembled by a type I modular polyketide synthase (PKS). ebi.ac.ukbeilstein-journals.org Type I PKSs are large, multifunctional enzymes organized into modules, where each module is responsible for one cycle of chain elongation. ontosight.aiwikipedia.org The PKS system involved in this compound biosynthesis exhibits a non-colinear architecture, a notable exception to the typical assembly line logic of modular PKSs. ebi.ac.uknih.gov

Initial Starter Unit Selection and Activation

The biosynthesis of the this compound backbone is initiated with a unique starter unit, p-nitrobenzoic acid (PNBA). google.comnih.gov This starter unit is activated to its coenzyme A (CoA) thioester, PNBA-CoA, which is then loaded onto the PKS assembly line. google.comresearchgate.net The selection and loading of this specific starter unit are critical determinants for the final structure of the polyketide. The genes responsible for the synthesis of PNBA are located within the aur gene cluster, highlighting the integrated nature of the biosynthetic pathway. google.comnih.gov

Iterative Elongation Cycles by Modular Type I PKS (AurA-C)

The elongation of the polyketide chain is catalyzed by the modular PKS proteins AurA, AurB, and AurC. google.comnih.gov These enzymes work in a coordinated fashion to sequentially add extender units, derived from either methylmalonyl-CoA or malonyl-CoA, to the growing polyketide chain. google.comnih.gov A remarkable feature of the aureothin PKS is the iterative use of the first module, AurA, which catalyzes two successive rounds of chain elongation. ebi.ac.ukgoogle.com This iterative process is an exception to the principle of colinearity, where each module is typically used only once. ebi.ac.uk The four modules encoded by aurA, aurB, and aurC are responsible for the five chain elongation cycles required to assemble the polyketide backbone of aureothin and, by extension, this compound. ebi.ac.uk

Post-PKS Tailoring Modifications Leading to this compound

Following the assembly of the polyketide backbone by the PKS, a series of enzymatic modifications, known as post-PKS tailoring, are required to generate the final this compound structure. google.combeilstein-journals.orgresearchgate.net These reactions are catalyzed by specific enzymes encoded within the aur gene cluster and are crucial for the biological activity of the resulting molecule.

Role of Specific Enzymes in Pyran Ring Formation

A key structural feature of this compound is its pyran ring. The formation of this heterocyclic ring is a critical post-PKS modification step. While the precise enzymatic mechanism for pyran ring formation in this compound biosynthesis is not fully detailed in the provided search results, it is established that post-PKS enzymes are responsible for this cyclization. google.com In many polyketide biosynthetic pathways, pyran ring formation can occur through various mechanisms, including intramolecular Michael additions or cyclizations of epoxide intermediates. beilstein-journals.orgresearchgate.net For instance, in the biosynthesis of xiamenmycin, a flavin-dependent monooxygenase and a cyclase work in concert to form a pyran ring from an epoxide intermediate. researchgate.net A cytochrome P450 monooxygenase, AurH, is involved in the subsequent conversion of this compound to aureothin by forming a tetrahydrofuran (B95107) ring, indicating the importance of such oxidative enzymes in the pathway. google.combeilstein-journals.org

Methylation Catalysis by AurI (Demethylluteothin O-methyltransferase)

The final step in the biosynthesis of this compound is a methylation reaction catalyzed by the enzyme AurI, which is a demethylluteothin O-methyltransferase. google.comuniprot.org This enzyme transfers a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of the pyrone ring of the precursor, demethylluteothin, to form this compound (also referred to as luteothin). uniprot.org AurI is highly specific for its γ-pyrone substrate and does not act on α-pyrone isomers. uniprot.org This methylation is a crucial tailoring step that completes the biosynthesis of this compound. google.comevitachem.com

Key Enzymes in this compound Biosynthesis

EnzymeGeneFunction
Polyketide Synthase A aurACatalyzes the initial two elongation cycles of the polyketide chain. ebi.ac.ukgoogle.com
Polyketide Synthase B aurBCatalyzes the third elongation cycle of the polyketide chain. google.comnih.gov
Polyketide Synthase C aurCCatalyzes the final two elongation cycles of the polyketide chain. google.comnih.gov
Demethylluteothin O-methyltransferase aurICatalyzes the methylation of the pyrone ring to form this compound. google.comuniprot.org
Cytochrome P450 Monooxygenase aurHInvolved in post-PKS tailoring, specifically the formation of the tetrahydrofuran ring in the conversion of this compound to aureothin. google.combeilstein-journals.org
Substrate Specificity of AurI

The enzyme AurI is a methyltransferase involved in the latter stages of aureothin biosynthesis. uniprot.org Its primary role is to catalyze the methylation of demethylluteothin to produce luteothin, which is also known as this compound. uniprot.org Research has demonstrated that AurI exhibits a high degree of substrate specificity. It specifically acts on the γ-pyrone isomer of its substrate and does not process the α-pyrone isomer. uniprot.org This specificity ensures the correct modification of the polyketide backbone, a critical step for the subsequent enzymatic transformations. The homologous O-methyltransferase, NorI, from the neoaureothin (B8089337) biosynthetic pathway, also participates in this enzymatic tailoring. researchgate.netnih.gov

In some instances, the native γ-regiospecific AurI can be substituted by an α-regiospecific homolog from a different biosynthetic pathway, such as EncK from the enterocin (B1671362) pathway. nih.gov This substitution in a combinatorial biosynthesis approach leads to the formation of iso-deoxyaureothin derivatives, highlighting a degree of plasticity in the pathway that can be exploited for the generation of novel analogues. nih.gov

Formation of the Tetrahydrofuran Moiety: The AurH-Catalyzed Step

The formation of the chiral tetrahydrofuran ring is a hallmark of aureothin's structure and is crucial for its antifungal activity. nih.govnih.gov This complex transformation is catalyzed by the cytochrome P450 monooxygenase, AurH. beilstein-journals.orgepo.org This enzyme performs a sequential hydroxylation and heterocyclization of this compound. nih.gov The process is considered a late-stage tailoring step in the biosynthetic pathway. beilstein-journals.org

Mechanism of Oxidative Cyclization by Cytochrome P450 Monooxygenase AurH

The cytochrome P450 monooxygenase AurH catalyzes an unusual and impressive tandem oxygenation process. beilstein-journals.orgresearchgate.net The mechanism involves two consecutive C-H bond activations on the this compound precursor. beilstein-journals.org The first step is the regio- and stereospecific hydroxylation of the allylic C-7 position of this compound. beilstein-journals.orgresearchgate.net This is followed by a second oxidative event at the allylic methyl group at C-9a, which initiates the cyclization to form the tetrahydrofuran ring. beilstein-journals.orgresearchgate.net

The reaction sequence can be summarized as:

Hydroxylation: AurH first hydroxylates this compound at the C-7 position. beilstein-journals.orgresearchgate.net

Oxidative Cyclization: Subsequently, it catalyzes the oxidation of the C-9a methyl group, leading to the formation of the C-O bond and the closure of the tetrahydrofuran ring. beilstein-journals.orgresearchgate.net

This mechanism is distinct from some other ether formations in natural product biosynthesis, which may proceed through different intermediates like carbocations or epoxides. nih.gov While P450s are known to form cyclic ethers, the precise mechanism can vary, with possibilities including two hydroxylations followed by dehydration, or a sequence of hydroxylation, hydrogen abstraction, and diradical combination. nih.gov In the case of AurH, the process is a well-ordered, multistep oxidative reaction at separate sites on a single substrate. researchgate.net

Stereospecificity in AurH-Mediated this compound Transformation

The transformation catalyzed by AurH is highly stereospecific. The enzyme asymmetrically hydroxylates this compound to produce the (7R)-7-hydroxythis compound intermediate. researchgate.net This specific stereoisomer then undergoes the subsequent oxidative cyclization to yield the homochiral tetrahydrofuran ring found in aureothin. beilstein-journals.orgresearchgate.net This stereochemical control is a critical feature of the enzyme, ensuring the production of the biologically active enantiomer of the final product. The ability of AurH to recognize both the initial this compound substrate and the hydroxylated intermediate with high fidelity is key to the successful completion of this tandem reaction. researchgate.net

Biosynthetic Intermediates and Pathway Branching Points

The biosynthesis of this compound is part of a larger, sometimes branched, pathway leading to aureothin and its analogues. This compound itself is a key intermediate. beilstein-journals.org The pathway begins with a polyketide synthase (PKS) assembly line that generates the polyene-pyrone backbone. researchgate.netnih.gov Following the action of the PKS, tailoring enzymes like the methyltransferase AurI and the cytochrome P450 monooxygenase AurH modify the structure. researchgate.netnih.gov

The initial polyketide product can be considered a branching point. For instance, in the biosynthesis of pseudomonic acids, an epoxidation event on the polyketide chain creates a branch, leading to two series of analogous compounds. beilstein-journals.org Similarly, the this compound biosynthetic pathway can be engineered to create branching points. The promiscuity of enzymes like AurI allows for the creation of "iso-deoxyaureothin" derivatives when a different methyltransferase is introduced. nih.gov

Furthermore, the substrate flexibility of AurH allows it to act on various this compound derivatives, providing another point for diversification. nih.gov This has been exploited in mutasynthesis and biotransformation experiments to generate a library of aureothin analogues with modified structures. nih.gov The simplest known biosynthetic intermediate in a related series is nodulisporic acid F, which lacks several isoprenoid residues present in the more complex members of its family. researchgate.net The study of such intermediates and the enzymes that process them is crucial for understanding the logic of combinatorial biosynthesis and for developing new bioactive compounds. nih.govnih.gov

Engineering Biosynthetic Pathways for Deoxyaureothin Analogues and Derivatives

Genetic Manipulation of the aur Gene Cluster for Deoxyaureothin Diversification

The aur gene cluster, responsible for aureothin (B1665325) biosynthesis, provides multiple targets for genetic manipulation to create a diverse array of this compound derivatives. leibniz-hki.de Key approaches include mutasynthesis and targeted gene deletions and insertions.

Mutasynthesis Approaches for this compound Derivatives

Mutasynthesis, a technique combining genetic manipulation with precursor-directed biosynthesis, has been effectively used to generate novel this compound derivatives. nih.gov This method involves creating a mutant strain blocked in the biosynthesis of a specific precursor and then supplying synthetic analogues of that precursor to be incorporated into the final product. nih.gov

In the context of this compound, a mutant strain of the producer organism with a deficient aurF gene, which is involved in the synthesis of the p-nitrobenzoic acid (PNBA) starter unit, can be utilized. nih.govgoogle.com By feeding various synthetic benzoic acid analogues to this mutant, a range of this compound derivatives with modified aryl starter units can be produced. nih.govgoogle.com For instance, the supplementation of p-methyl-BA, p-methoxy-BA, unsubstituted benzoic acid, and 2-naphthoic acid has led to the successful incorporation of these alternative starter units. google.com This approach has demonstrated the promiscuity of the aureothin polyketide synthase (PKS) towards different starter units, allowing for the generation of a focused library of aureothin analogues. nih.gov

Gene Deletion and Insertion Strategies (e.g., ΔaurF, ΔaurH)

Targeted gene deletion and insertion within the aur gene cluster are powerful strategies for producing this compound and its derivatives. A key step in generating this compound is the inactivation of the aurH gene. rsc.org The AurH enzyme, a cytochrome P450 monooxygenase, is responsible for the final hydroxylation and heterocyclization steps that convert this compound to aureothin. nih.govrsc.orgbeilstein-journals.org Therefore, a mutant with a deleted aurH gene (ΔaurH) accumulates this compound. rsc.org

To create a more versatile system for producing a variety of this compound analogues, a double mutant lacking both the aurF and aurH genes (ΔaurF/ΔaurH) has been engineered. leibniz-hki.denih.gov This engineered strain cannot produce the native PNBA starter unit and cannot convert this compound to aureothin. nih.gov This allows for the controlled production of various this compound derivatives by feeding different synthetic starter units. nih.gov Furthermore, a triple mutant (ΔaurFHI) has been constructed by also deleting the O-methyltransferase gene aurI, enabling the production of northis compound derivatives. nih.gov These genetic manipulations, often achieved through PCR-targeting and cloning strategies, provide robust platforms for the combinatorial biosynthesis of novel this compound analogues. nih.govepo.org

Exploiting Enzymatic Promiscuity for this compound Analogues

The inherent flexibility and broad substrate specificity of enzymes within the aureothin biosynthetic pathway offer significant opportunities for generating structural diversity in this compound analogues.

AurH-Mediated Biotransformation of this compound Derivatives

While the deletion of aurH is crucial for producing this compound, the enzyme itself can be used as a biocatalytic tool. leibniz-hki.denih.gov The bifunctional monooxygenase AurH catalyzes the sequential hydroxylation and heterocyclization of the polyketide backbone to form the characteristic tetrahydrofuran (B95107) ring of aureothin. nih.govsci-hub.st This enzymatic transformation can be harnessed in a whole-cell biotransformation system. nih.gov this compound derivatives, produced through mutasynthesis in ΔaurF/ΔaurH mutants, can be isolated and then fed to a host strain, such as Streptomyces albus or Streptomyces lividans, that heterologously expresses the aurH gene. nih.gov This in vivo approach has proven to be more efficient on a preparative scale than in vitro biotransformations and has been successfully used to convert various this compound derivatives into their corresponding aureothin analogues, achieving high conversion rates. nih.gov

Combinatorial Biosynthesis for Structural Variants

Combinatorial biosynthesis, which involves the rational reprogramming and manipulation of biosynthetic machinery, is a powerful strategy for creating "unnatural" metabolites. nih.gov This approach has been applied to the this compound pathway to generate structural variants, particularly by altering the pyrone moiety. leibniz-hki.denih.gov

The methylation pattern of the pyrone ring in this compound is determined by the O-methyltransferase AurI, which exhibits γ-regiospecificity. nih.govnih.govmdpi.com In a combinatorial biosynthesis approach, the endogenous aurI gene can be replaced with a homologous gene from a different biosynthetic pathway that has a different regiospecificity. leibniz-hki.denih.gov

A notable example is the use of EncK, an α-regiospecific pyrone O-methyltransferase from the enterocin (B1671362) pathway in Streptomyces maritimus. nih.govnih.govmdpi.com When the aurI gene in a ΔaurFHI triple mutant was complemented with encK, the resulting strain produced iso-deoxyaureothin derivatives, which are methylated at the α-position of the pyrone ring. nih.govnih.gov This successful complementation is surprising given the different polyketide core structures of aureothin and enterocin, highlighting the broad substrate specificity of EncK. nih.gov Interestingly, the reverse complementation, using AurI in a ΔencK mutant, was not successful, indicating that EncK has a broader substrate tolerance than AurI. nih.gov This makes EncK a valuable biocatalyst for modifying pyrone moieties in combinatorial biosynthesis efforts. nih.gov

Chemoenzymatic Synthetic Strategies for this compound and Analogues

Chemoenzymatic synthesis leverages the high selectivity of enzymes to perform specific chemical transformations on natural or synthetic substrates, offering a powerful tool for creating structural analogues of this compound. unacademy.com This approach combines the flexibility of chemical synthesis with the precision of biocatalysis. nih.gov

Key to these strategies is the use of isolated tailoring enzymes from the aureothin biosynthetic pathway or the feeding of synthetic precursor molecules to genetically engineered mutant strains (mutasynthesis). nih.gov The cytochrome P450 monooxygenase, AurH, is a particularly versatile enzyme in this context. AurH is responsible for the final step in aureothin biosynthesis, where it catalyzes the oxidative cyclization of this compound to form the characteristic tetrahydrofuran ring. beilstein-journals.org This transformation involves two sequential C-H activation steps. beilstein-journals.org Researchers have successfully harnessed AurH in whole-cell biotransformation systems to convert this compound derivatives into their corresponding aureothin analogues, demonstrating its utility as a tool for late-stage functionalization. nih.govbeilstein-journals.org

Another significant chemoenzymatic strategy involves the modification of the pyrone ring. The native γ-regiospecific pyrone methyltransferase, AurI, can be substituted with EncK, an α-regiospecific homologue from the enterocin pathway. nih.govnih.gov This enzyme swap, performed in an engineered expression host, results in the production of iso-deoxyaureothin derivatives, altering the methylation pattern of the pyrone moiety. nih.govnih.gov

Mutasynthesis has also been employed to generate novel analogues. By deleting the aurF gene, which codes for the N-oxygenase responsible for creating the p-nitrobenzoate (PNBA) starter unit, researchers created a mutant strain capable of incorporating externally supplied starter units. nih.gov When a mutant lacking both the aurF and aurH genes was used in a different expression host, it showed a dramatically increased tolerance for alternative starter units, leading to a range of this compound derivatives. nih.gov For instance, feeding cyanobenzoate to an aurF null mutant led to the production of aureonitrile. nih.gov

Table 1: Key Enzymes in Chemoenzymatic Synthesis of this compound Analogues

Enzyme NameGeneEnzyme ClassFunction & Chemoenzymatic Application
AurH aurHCytochrome P450 MonooxygenaseCatalyzes the oxidative cyclization of this compound to form the tetrahydrofuran ring of aureothin. beilstein-journals.orgresearchgate.net Used in whole-cell biotransformations for the synthesis of aureothin analogues from their this compound precursors. nih.gov
AurI aurIMethyltransferasePerforms γ-regiospecific methylation of the pyrone ring. nih.govnih.gov
EncK encKMethyltransferaseAn α-regiospecific methyltransferase from the enterocin pathway used to replace AurI, generating iso-deoxyaureothin derivatives. nih.govnih.gov
AurF aurFN-oxygenaseCatalyzes the formation of the p-nitrobenzoate (PNBA) starter unit. nih.gov Deletion of aurF creates mutant strains for mutasynthesis of analogues with different starter units. nih.gov

Heterologous Expression Systems for this compound Biosynthesis

Heterologous expression, the process of inserting a gene or a cluster of genes into a host organism that does not naturally produce the target compound, is a cornerstone of modern natural product research. wikipedia.org This technique has been instrumental in elucidating the this compound biosynthetic pathway and for engineering the production of its analogues. nih.govresearchgate.net

The entire aureothin biosynthetic gene cluster (aur) from the native producer, Streptomyces thioluteus, was successfully cloned and expressed in the model host Streptomyces lividans. researchgate.net This achievement provided direct evidence that the identified gene cluster was sufficient for aureothin production and confirmed the programmed "stuttering" or iterative use of a single polyketide synthase (PKS) module, AurA, to catalyze multiple chain extensions. researchgate.netnih.gov

To improve yields and facilitate genetic manipulation, Streptomyces albus has also been developed as a robust heterologous host. nih.govnih.gov The expression of the aur gene cluster in S. albus was a key part of an integrative approach to generate a library of aureothin analogues. nih.gov For example, co-expressing a modified aur cluster (lacking aurF and aurH) in S. albus dramatically improved the incorporation of synthetic starter units compared to similar experiments in the native producer. nih.gov

Furthermore, heterologous expression has been used to study the evolution of PKS pathways and to rationally engineer them. The biosynthetic gene cluster for neoaureothin (B8089337) (nor), a related but longer polyketide, was expressed in S. albus to increase its production titer. nih.gov In a remarkable example of pathway engineering, researchers mimicked a proposed evolutionary path by deleting two modules from the neoaureothin PKS. When this engineered cluster was expressed in S. albus, it successfully produced the shorter aureothin polyketide backbone, demonstrating the potential to "morph" one PKS assembly line into another. nih.gov

Table 2: Heterologous Expression Systems for this compound and Related Compounds

Gene ClusterOriginal ProducerHeterologous HostKey Findings / Products
Aureothin (aur) Streptomyces thioluteusStreptomyces lividansConfirmed gene cluster function; provided evidence for iterative PKS activity. researchgate.net
Aureothin (aur) Streptomyces thioluteusStreptomyces albusGeneration of this compound derivatives through mutasynthesis and enzyme swapping. nih.govnih.gov
Neoaureothin (nor) Streptomyces sp. CNH-189Streptomyces albusOptimized and increased production of neoaureothin. nih.govnih.gov
Engineered Neoaureothin (nor) Streptomyces sp. CNH-189Streptomyces albusDeletion of PKS modules resulted in the production of the aureothin backbone. nih.gov

Mechanistic Investigations of Deoxyaureothin S Biological Activities

Structure-Activity Relationship (SAR) Studies of Deoxyaureothin and its Analogues

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For this compound and its analogues, these studies have been crucial in identifying the key structural motifs responsible for their various biological effects.

Investigations into the this compound scaffold have revealed that modifications at several key positions can significantly alter its biological profile. A central aim of these modifications has been to generate analogues with improved therapeutic properties, such as enhanced potency and reduced cytotoxicity. nih.gov

Researchers have successfully created a series of this compound analogues by modifying the aryl residue and the pyrone ring. nih.gov For example, the substitution of the nitro group on the phenyl ring with other functionalities has yielded promising results. The creation of deoxyaureonitrile, where a cyano group replaces the nitro group, resulted in a compound with altered activity. nih.gov Further modifications, including the introduction of halogen atoms (e.g., fluorine, chlorine) to the aryl group, have also been explored. google.com

Remarkably, some of these new this compound derivatives have been found to be less cytotoxic yet more potent as antiproliferative agents when compared to the parent natural product, aureothin (B1665325). nih.gov This suggests that the nitroaryl substituent, characteristic of aureothin, may contribute significantly to its general toxicity. nih.gov The α-pyrone moiety has also been identified as a site for modification, although methylated α-pyrone derivatives were found to lack antifungal activity. nih.gov These findings underscore the potential of biosynthetic engineering and targeted synthesis to fine-tune the biological activity of the this compound core structure. nih.gov

The primary structural difference between this compound and aureothin is the presence of a chiral tetrahydrofuran (B95107) (THF) ring in aureothin, which is absent in this compound. nih.govebi.ac.uk This single structural variance, arising from the enzymatic action of the cytochrome P450 monooxygenase AurH on this compound during biosynthesis, leads to significant differences in their biological activity profiles. uniprot.orgbeilstein-journals.org

Antifungal Activity : The THF ring is considered critical for potent antifungal activity, particularly against yeast species. nih.gov The comparison of activity profiles clearly indicates that aureothin derivatives containing the THF moiety exhibit markedly increased antifungal effects compared to this compound analogues. nih.gov

Antiproliferative/Cytotoxic Activity : The comparison in this area is more complex. While aureothin is known for its cytotoxic properties, one study reported that this compound demonstrates significantly better cytotoxicity against leukemia cells. rsc.org Conversely, other research has shown that engineered aureothin derivatives can possess improved antiproliferative activities over their this compound precursors. nih.gov

Larvicidal Activity : A stark contrast is observed in their insecticidal properties. Studies have shown that aureothin has larvicidal activity against the mosquito vector Aedes aegypti, whereas this compound is completely inactive. nih.govevitachem.comacs.orgnih.gov

This comparative analysis highlights that the THF moiety is not universally required for all biological activities, and its absence in this compound can even be advantageous for certain effects, such as specific cytotoxic activities. rsc.org

Influence of Structural Modifications on Biological Potency

In Vitro Cellular and Biochemical Effects of this compound and Derivatives

The biological effects of this compound and its derivatives have been characterized through various in vitro assays, revealing their potential in several therapeutic areas.

A key finding is that this compound exhibits notably better cytotoxicity against leukemia cells when compared directly with aureothin. rsc.org Furthermore, specific analogues, such as those with cyano (Ar-CN) or fluoro (Ar-F) substitutions on the aryl ring, have shown potent antiproliferative activity with IC₅₀ values as low as 0.5 µg/mL. google.com

Table 1: Antiproliferative Activity of this compound (DOA) Derivatives This table is interactive. You can sort and filter the data.

Compound Substitution (R) IC₅₀ (µg/mL) IC₅₀ (µM) Source
DOA Derivative Ar-CN 0.5 1 google.com

The antifungal properties of this compound and its analogues have been evaluated against a panel of fungal strains. nih.govgoogle.com While this compound itself has some activity, its analogues show varied and sometimes enhanced effects. nih.gov

Notably, deoxyaureonitrile, a derivative of this compound, exhibits higher activity against the yeast Sporobolomyces salmonicolor and the mold Penicillium notatum compared to the parent this compound compound. nih.gov In contrast, the presence of the tetrahydrofuran ring in aureothin and its derivatives generally leads to more potent activity against fungi, including the important human pathogen Candida albicans. nih.govgoogle.com Halogen-substituted aureothin derivatives, which are biosynthetically derived from corresponding this compound analogues, show antifungal activities comparable to aureothin itself. google.com This indicates that while the this compound scaffold possesses a basal level of antifungal action, the addition of the THF ring is a critical enhancement for broad and potent efficacy, especially against yeasts. nih.gov

Table 2: Comparative Antifungal Activity This table is interactive. You can sort and filter the data.

Compound Organism Activity Compared to this compound Note Source
Deoxyaureonitrile Sporobolomyces salmonicolor Higher nih.gov
Deoxyaureonitrile Penicillium notatum Higher nih.gov
Aureothin Derivatives Candida albicans Higher Activity linked to THF ring. nih.govgoogle.com

The potential of this compound as a larvicide has been investigated, particularly against Aedes aegypti, the mosquito vector for diseases like dengue and Zika fever. nih.govacs.org In a bioassay-directed investigation of metabolites from the bacterium Streptomyces distallicus, several compounds were isolated and tested for larvicidal activity. nih.govnih.gov

The results were definitive: this compound showed no larvicidal activity against A. aegypti. nih.govacs.org This was in stark contrast to its close structural relatives, aureothin and allo-aureothin, which were also isolated from the same source and demonstrated potent larvicidal effects. nih.gov This finding strongly suggests that the furan (B31954) ring system, present in aureothin but absent in this compound, is essential for this specific biological activity. nih.govnih.gov

Table 3: Larvicidal Activity of S. distallicus Metabolites against A. aegypti This table is interactive. You can sort and filter the data.

Compound LC₅₀ (24h, ppm) LC₅₀ (48h, ppm) Activity Status Source
Aureothin 1.5 3.8 Active nih.gov
Allo-aureothin 3.1 7.4 Active nih.gov

| This compound | N/A | N/A | Inactive | nih.govacs.org |


Investigation of Antifungal Effects in Model Organisms (e.g., Sporobolomyces salmonicolor, Penicillium notatum, Candida albicans)

Molecular Targets and Interaction Mechanisms

The primary molecular interactions of this compound that have been identified in scientific research revolve around its role as a biosynthetic precursor to the antibiotic aureothin. Its principal molecular target is the enzyme responsible for this conversion.

Enzymatic Inhibition or Modulation Studies

Detailed investigations into the biological activities of this compound have revealed that its most significant molecular interaction is with the cytochrome P450 monooxygenase, AurH, which acts upon it as a substrate. uniprot.orgbeilstein-journals.orgnih.gov this compound, also known as luteothin, is the direct precursor to aureothin, and its conversion is a critical final step in the aureothin biosynthetic pathway in the bacterium Streptomyces thioluteus. uniprot.orgebi.ac.uk

The enzyme AurH is a bifunctional P450 monooxygenase that catalyzes a unique tandem oxygenation process. nih.gov This enzymatic reaction involves two main steps:

A regio- and stereospecific hydroxylation of this compound to form the intermediate (7R)-7-hydroxythis compound. uniprot.org

A subsequent heterocyclization to form the characteristic tetrahydrofuran ring of aureothin. uniprot.orgbeilstein-journals.orgnih.gov

This transformation is crucial, as the resulting tetrahydrofuran moiety is considered critical for the potent antifungal activities observed in aureothin. nih.gov In contrast, this compound itself has been shown to possess significantly lower or no biological activity in several assays. For instance, studies have demonstrated that this compound showed no larvicidal activity against Aedes aegypti, whereas aureothin was active. acs.orgresearchgate.net

Research has also explored the substrate flexibility of the AurH enzyme. It has been found to be remarkably tolerant of artificial substrates, capable of transforming various this compound analogues. nih.gov This enzymatic promiscuity has been exploited to generate libraries of novel aureothin derivatives with varied biological activities. nih.gov For example, AurH can process deoxyaureonitrile and p-halogenated derivatives into their corresponding aureothin analogues. nih.gov However, the enzyme's activity is dependent on the core structure of the substrate; it does not facilitate heterocycle formation in substrates with an α-pyrone moiety instead of the methylated γ-pyrone moiety found in this compound. nih.gov

Structural and biochemical analyses of AurH have provided insights into its mechanism. Crystal structures of AurH variants have revealed a "switch function" that allows the enzyme to recognize both this compound and the hydroxylated intermediate, facilitating the sequential oxygenation steps. nih.gov

While this compound's primary role is that of a substrate for AurH, some derivatives, such as deoxyaureonitrile, have shown selective antifungal activity against pathogens like Aspergillus niger and Aspergillus fumigatus, suggesting that modifications to the this compound scaffold can lead to compounds with distinct biological profiles. nih.gov

Data Tables

Table 1: Enzymatic Interaction of this compound

Enzyme Organism Substrate(s) Product(s) Interaction Type Finding

Table 2: Compound Names Mentioned

Compound Name
This compound
Aureothin
(7R)-7-hydroxythis compound
Deoxyaureonitrile

Advanced Analytical and Characterization Methodologies in Deoxyaureothin Research

Spectroscopic Techniques for Structure Elucidation of Deoxyaureothin and its Metabolites

High-Resolution Mass Spectrometry (HRMS) in Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. libretexts.orgnih.gov In the context of this compound research, HRMS is instrumental in analyzing the intermediates and final products of its biosynthetic pathway. nih.govalexkentsis.net By providing precise mass measurements, often with an accuracy of 1–2 ppm, HRMS allows researchers to deduce the molecular formula of this compound and its various metabolites. pharmacognosy.usnih.gov This is a critical first step in identifying novel compounds and understanding the enzymatic transformations that occur during biosynthesis. For instance, HPLC-HRMS analysis has been used to identify this compound and its hydroxylated derivative, 7-OH-deoxyaureothin, in engineered Streptomyces albus strains. nih.gov The high resolution of this technique is essential to differentiate between compounds with very similar masses, which is common in metabolic pathways. nih.gov

Table 1: Application of HRMS in this compound Metabolite Identification

Metabolite Molecular Formula Role in Pathway Analysis Reference
This compound C20H21NO4 Biosynthetic precursor to aureothin (B1665325) beilstein-journals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the complete structural elucidation of organic molecules, including their stereochemistry. researchgate.netebsco.com It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), within a molecule. organicchemistrydata.orglibretexts.org In this compound research, NMR is used to confirm the connectivity of atoms established by other methods and, crucially, to determine the relative and absolute stereochemistry of the molecule. libretexts.orgwikipedia.org

The chemical shifts, coupling constants, and through-space correlations observed in various NMR experiments allow for the precise assignment of each atom's position in the three-dimensional structure. organicchemistrydata.org This level of detail is essential for understanding the specific enzymatic reactions that create the chiral centers in this compound and for correlating its structure with its biological activity. nih.gov For example, the conversion of (+)-deoxyaureothin to (+)-aureothin involves the formation of a tetrahydrofuran (B95107) ring, and NMR is critical in verifying the stereochemical outcome of this enzymatic cyclization. beilstein-journals.org

Chromatographic Methods for Isolation, Purification, and Monitoring

Chromatographic techniques are fundamental for separating complex mixtures into their individual components. utas.edu.auatdbio.com In the study of this compound, these methods are vital for isolating the compound from fermentation broths, purifying it for further analysis, and monitoring its production in biosynthetic studies. epo.orgbeilstein-journals.org

High-Performance Liquid Chromatography (HPLC) in Biosynthetic Studies

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in natural product research. biomedpharmajournal.org In the context of this compound, HPLC is employed for both analytical and preparative purposes. bachem.comlcms.cz Analytically, HPLC is used to monitor the production of this compound and related metabolites in different microbial strains or under various fermentation conditions. nih.govnih.gov This allows researchers to quantify the yield of the compound and to identify changes in the metabolic profile resulting from genetic engineering of the biosynthetic pathway. nih.gov

Preparative HPLC is essential for isolating and purifying this compound from crude extracts. beilstein-journals.org This provides pure material for structural elucidation by NMR and for biological activity testing. Reversed-phase HPLC (RP-HPLC) is a common mode used for the purification of this compound and its derivatives. epo.orgbachem.commdpi.com

Table 2: HPLC in this compound Research

Application HPLC Mode Detection Method Purpose Reference
Monitoring Production Analytical RP-HPLC UV (350 nm) Quantify this compound in culture extracts nih.gov
Purification Preparative RP-HPLC UV Isolate pure this compound for structural analysis epo.orgbeilstein-journals.org

In Vitro Enzymatic Assay Development and Characterization

In vitro enzymatic assays are crucial for dissecting the individual steps of a biosynthetic pathway. databiotech.co.ilcradle.biokosheeka.com These assays involve isolating a specific enzyme and studying its activity in a controlled laboratory setting. In this compound research, such assays are used to characterize the enzymes responsible for its formation. nih.gov

For example, the conversion of this compound to aureothin is catalyzed by a cytochrome P450 monooxygenase, AurH. beilstein-journals.org In vitro assays with purified AurH and this compound as a substrate can confirm the enzyme's function and allow for detailed mechanistic studies. beilstein-journals.org These assays typically involve incubating the enzyme with its substrate and any necessary cofactors, and then analyzing the reaction products by methods like HPLC or mass spectrometry. bu.edu The development of robust and sensitive assays is key to understanding the catalytic mechanism, substrate specificity, and regulation of the enzymes in the this compound biosynthetic pathway. kosheeka.comnih.gov

Bioinformatic and Computational Approaches in this compound Research

Bioinformatics and computational biology provide powerful tools for studying natural product biosynthetic pathways. pluto.biounipd.ittaylorfrancis.comnih.gov In the context of this compound, these approaches are used to identify and analyze the gene cluster responsible for its production, predict the function of the enzymes involved, and guide the engineering of the pathway to produce novel compounds. nih.govwikipedia.org

By analyzing the DNA sequence of the this compound biosynthetic gene cluster, researchers can identify the genes encoding the polyketide synthase (PKS) and other tailoring enzymes. nih.gov Computational tools can then be used to predict the structure of the polyketide backbone and the modifications made by the tailoring enzymes. plos.org This information is invaluable for formulating hypotheses about the biosynthetic pathway, which can then be tested experimentally. mdpi.com Furthermore, phylogenetic analysis of the enzymes in the this compound pathway can provide insights into their evolutionary relationships with enzymes from other natural product pathways. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
7-OH-deoxyaureothin
Aureothin
Neoaureothin (B8089337)
Norsolorinic acid anthrone
Aflatoxin B1
Versicolorin B

Genomic and Proteomic Analyses of Biosynthetic Gene Clusters

The blueprint for the synthesis of complex natural products like this compound is encoded within Biosynthetic Gene Clusters (BGCs) in the producing organism's genome. Genomic and proteomic analyses are crucial for identifying these clusters, elucidating the function of individual enzymes, and understanding the complete biosynthetic pathway. ugr.es

Genome mining, a key bioinformatic approach, involves scanning sequenced genomes to identify putative BGCs. secondarymetabolites.org Tools like antiSMASH can predict BGCs and compare them to known clusters in databases such as the Minimum Information about a Biosynthetic Gene cluster (MIBiG) repository, helping to infer the potential products. nih.govresearchgate.net In the case of this compound, which is produced by Streptomyces thioluteus, analysis of the aureothin (aur) gene cluster (MIBiG accession: BGC0000024) has been instrumental. secondarymetabolites.org This 27 kb cluster was found to contain a type I modular polyketide synthase (PKS). nih.gov Genomic analysis revealed that while five cycles of chain extension are needed, the PKS only contains four modules, indicating that one module must operate iteratively—a process sometimes called "stuttering"—to generate the full-length polyketide chain. nih.gov

Further genomic and subsequent enzymatic analysis identified several key enzymes encoded by the aur cluster. Proteomic studies, which analyze the proteins expressed by an organism under specific conditions, can confirm the translation and activity of these biosynthetic enzymes. researchgate.net This integrated approach has led to the characterization of unique enzymes involved in aureothin biosynthesis, for which this compound is the key intermediate.

Table 1: Key Genes and Encoded Enzymes in the Aureothin (aur) Biosynthetic Gene Cluster Involved in this compound Formation and Modification
GeneEnzyme ProductFunction in BiosynthesisSupporting Evidence
aurAPolyketide Synthase (PKS)Catalyzes the iterative assembly of the polyketide backbone of this compound.Gene knockout, Heterologous expression secondarymetabolites.orgnih.gov
aurFp-Aminobenzoate N-oxygenaseInvolved in the formation of the p-nitrobenzoate starter unit required for PKS priming. secondarymetabolites.orgnih.govEnzymatic assays, Crystal structure analysis secondarymetabolites.org
aurHCytochrome P450 MonooxygenaseCatalyzes the oxidative cyclization of this compound to form the tetrahydrofuran ring of aureothin. secondarymetabolites.orgbeilstein-journals.orgEnzymatic assays, Knock-out studies secondarymetabolites.org

Molecular Modeling and Docking Studies for Enzyme-Substrate Interactions

Molecular modeling and docking are powerful computational tools used to predict and analyze the interaction between a ligand (substrate) and a protein (enzyme) at an atomic level. mdpi.com These methods are essential for understanding the catalytic mechanisms of enzymes identified through genomic analysis. nih.gov The process typically involves generating 3D models of the enzyme and substrate and then computationally "docking" the substrate into the enzyme's active site to find the most energetically favorable binding pose. researchgate.netnih.gov

In this compound research, this approach is particularly valuable for studying the enzyme AurH, the cytochrome P450 monooxygenase responsible for converting this compound into aureothin. secondarymetabolites.orgbeilstein-journals.org This conversion involves a complex oxidative cyclization to form a tetrahydrofuran ring. beilstein-journals.org Molecular docking simulations can elucidate how this compound binds within the active site of AurH. These models can predict key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that position the substrate correctly for catalysis.

A hypothetical docking study of this compound into a model of the AurH active site would aim to identify the amino acid residues that are critical for substrate recognition and catalysis. The results of such a study can guide site-directed mutagenesis experiments to verify the role of specific residues, further clarifying the enzyme's mechanism.

Table 2: Plausible Interacting Residues in the Active Site of AurH with Substrate this compound (Hypothetical Docking Model)
Amino Acid Residue TypePotential Role in InteractionSubstrate Group Involved
Hydrophobic Residues (e.g., Phe, Leu, Val)Stabilize the polyketide chain and phenyl rings of the substrate via van der Waals forces.Polyketide backbone, Phenyl rings
Polar Residues (e.g., Ser, Thr, Tyr)Form hydrogen bonds to orient the substrate and facilitate catalysis.Hydroxyl or Carbonyl groups
Heme-Coordinating Residue (e.g., Cys)Positions the heme cofactor, which is essential for the P450 catalytic cycle (oxygen activation).N/A (Enzyme structure)
Acidic/Basic Residues (e.g., Asp, Glu, His)Act as proton donors/acceptors to facilitate the cyclization reaction.Region of C-H activation

Computational SAR and QSAR Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. collaborativedrug.com Computational SAR and QSAR models use statistical and machine learning methods to build mathematical relationships between molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and a measured biological effect. cresset-group.comnih.gov These models can predict the activity of novel compounds, helping to prioritize synthetic efforts toward more potent and selective analogs. jocpr.com

For this compound and its derivatives, these computational approaches are invaluable. By synthesizing and testing a series of analogs with systematic modifications, researchers can gather data to build robust SAR and QSAR models. mdpi.com For example, modifications could include altering the substituents on the p-nitrophenyl group, changing the length or saturation of the polyketide chain, or replacing the pyrone ring.

QSAR models, such as those based on Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), can generate 3D contour maps. nih.gov These maps visualize regions where changes in steric, electrostatic, or hydrophobic properties are likely to increase or decrease biological activity. This information provides a rational basis for designing new this compound analogs with improved properties, such as enhanced antimicrobial or cytotoxic activity. nih.gov For instance, a QSAR study on aureothin analogs could reveal that electron-withdrawing groups on the phenyl ring are crucial for activity, guiding the synthesis of new derivatives. nih.govresearchgate.net

Table 3: Illustrative Structure-Activity Relationships for this compound Analogs
Structural ModificationObserved/Predicted Effect on BioactivityRationale (Based on SAR/QSAR Principles)
Removal of the nitro groupSignificant decrease in activity.The nitro group's strong electron-withdrawing nature is often critical for interaction with biological targets.
Substitution on the phenyl ringActivity is sensitive to the position and nature (electron-donating vs. withdrawing) of the substituent.Alters the electronic properties and steric profile, affecting binding affinity.
Modification of the pyrone ringCan modulate activity and selectivity.The pyrone moiety often acts as a key pharmacophore, and its modification can alter target interactions.
Alteration of the polyketide chainChanges in length or rigidity can impact how the molecule fits into a target's binding pocket.Affects the overall conformation and flexibility of the molecule.

Emerging Research Frontiers and Future Perspectives for Deoxyaureothin Studies

Metabolic Engineering for Enhanced Deoxyaureothin Production or Novel Analogues

Metabolic engineering, a field focused on optimizing cellular metabolic pathways, presents significant opportunities for both increasing the yield of this compound and generating novel, structurally diverse analogues. ebsco.comnih.gov This approach combines principles of biology and chemistry to redesign and enhance biochemical pathways within microorganisms. ebsco.com The primary goals in the context of this compound include improving the productivity and yield of the natural compound and creating new substances with potentially enhanced or novel biological activities. ebsco.comconsensus.app

A key strategy in metabolic engineering is the manipulation of precursor supply. The biosynthesis of polyketides like this compound relies on the availability of specific building blocks, primarily malonyl-CoA and methylmalonyl-CoA. mdpi.com One successful approach involves the overexpression of genes responsible for the synthesis of these precursors. For instance, engineering a quorum sensing (QS)-dependent regulatory system to control the expression of precursor biosynthesis genes has been shown to increase the production of related polyketides. researchgate.net This self-regulated metabolic engineering can enhance product titers without negatively impacting cell growth. researchgate.net

Furthermore, the generation of novel this compound analogues can be achieved by exploiting the substrate flexibility of the biosynthetic enzymes or by introducing enzymes from other pathways. nih.gov For example, replacing the native γ-regiospecific pyrone methyltransferase, AurI, with the α-regiospecific homologue, EncK, from the enterocin (B1671362) pathway resulted in the production of iso-deoxyaureothin derivatives. nih.gov This demonstrated that EncK has a broader substrate tolerance than AurI. nih.gov Additionally, precursor-directed biosynthesis, where modified starter units are fed to a mutant strain, has been used to create a library of this compound derivatives with varied substitutions. nih.govuni-saarland.de This has led to the generation of analogues with altered cytotoxicity and enhanced antifungal properties. nih.govleibniz-hki.de

Table 1: Examples of Metabolic Engineering Strategies for Polyketide Production

StrategyDescriptionExample ApplicationReference
Precursor Supply EnhancementOverexpression of genes involved in the biosynthesis of malonyl-CoA and other precursor molecules.Increased neoaureothin (B8089337) production in Streptomyces coelicolor. researchgate.net
Enzyme SwappingReplacing a native biosynthetic enzyme with a homologous enzyme from a different pathway with altered substrate specificity.Production of iso-deoxyaureothin by replacing AurI with EncK. nih.gov
Precursor-Directed BiosynthesisFeeding modified starter units to a mutant strain to generate novel analogues.Generation of a library of this compound derivatives with varied bioactivities. nih.govuni-saarland.de
Host EngineeringUtilizing well-characterized and genetically tractable host organisms for heterologous production.Production of erythromycin (B1671065) C in Escherichia coli. nih.gov

Development of Advanced Biosynthetic Tools for this compound Derivatization

The derivatization of complex natural products like this compound is crucial for improving their therapeutic properties, such as target specificity, bioavailability, and metabolic stability. kez.bio While traditional methods like total synthesis and semi-synthesis have limitations in terms of cost and scope, biosynthetic approaches offer a powerful alternative. kez.bio Recent advancements in biosynthetic tools are paving the way for the rational and regioselective engineering of polyketide structures.

A significant area of development is the engineering of polyketide synthases (PKSs), the enzymatic machinery responsible for assembling the polyketide backbone. mdpi.commdpi.com Acyltransferases (ATs) are key gatekeeper domains within PKSs that select the extender units for chain elongation. mdpi.comnih.gov By exchanging or engineering these AT domains, it is possible to incorporate non-natural building blocks into the polyketide chain. For instance, the promiscuous AT KirCII has been used to generate kirromycin (B1673653) analogues with allyl and propargyl side chains, which can be further modified using "click" chemistry. nih.gov This "bio-derivatization" approach allows for the introduction of chemical handles for subsequent synthetic modifications. nih.gov

Another powerful tool is the use of tailoring enzymes, such as cytochrome P450 monooxygenases, which often perform specific modifications on the polyketide scaffold. The P450 enzyme AurH, for example, catalyzes the formation of the tetrahydrofuran (B95107) ring in the related compound aureothin (B1665325) from its precursor this compound. nih.gov Structural and mechanistic studies of AurH have enabled the modification of its chemo- and regioselectivity, leading to mutants that can catalyze different transformations. nih.gov This highlights the potential for engineering tailoring enzymes to create novel this compound derivatives with altered functionalities. Furthermore, the development of PKS/FAS (fatty acid synthase) hybrids allows for the incorporation of fluorinated extender units, opening the door to the creation of fluorinated this compound analogues with potentially improved pharmacological properties. biorxiv.org

Table 2: Advanced Biosynthetic Tools for Polyketide Derivatization

ToolDescriptionPotential Application for this compoundReference
Acyltransferase (AT) EngineeringModifying or swapping AT domains in the PKS to incorporate non-natural extender units.Introduction of novel side chains and functional groups into the this compound backbone. mdpi.comnih.gov
Tailoring Enzyme EngineeringAltering the specificity of enzymes like P450s that modify the polyketide core.Creation of this compound analogues with modified ring structures or hydroxylations. nih.gov
PKS/FAS HybridsCombining PKS domains with fatty acid synthase domains to incorporate novel building blocks.Generation of fluorinated this compound derivatives. biorxiv.org
"Click" Chemistry HandlesBiosynthetically incorporating reactive groups like alkynes for subsequent chemical modification.Facile derivatization of the this compound scaffold to create a wide range of analogues. nih.gov

Mechanistic Exploration of Undiscovered Biological Activities

While this compound is a precursor to the antibiotic aureothin, its own biological activity profile is not fully understood, and recent studies suggest it may possess unique properties. nih.govacs.org Exploring these undiscovered activities is a key frontier in this compound research.

One area of investigation is its potential as a biopesticide. A study on the metabolites of Streptomyces distallicus found that while aureothin and its isomer allo-aureothin showed significant larvicidal activity against Aedes aegypti, this compound itself was inactive. acs.org This finding underscores the importance of the tetrahydrofuran ring, present in aureothin but absent in this compound, for this specific activity. acs.orgevitachem.com However, this does not preclude this compound from having other, as-yet-undiscovered pesticidal or insecticidal activities against different target organisms.

Furthermore, research into this compound analogues has revealed promising antiproliferative and antifungal activities. nih.govleibniz-hki.de Some novel this compound derivatives have been shown to be less cytotoxic but more potent antiproliferative agents than the parent compound. nih.govleibniz-hki.de Additionally, certain analogues exhibit highly selective antifungal activity, particularly against Candida species. nih.govleibniz-hki.de These findings suggest that the this compound scaffold is a valuable starting point for the development of new therapeutic agents. The mechanistic basis for these activities, including the specific molecular targets and pathways involved, remains a critical area for future investigation. Understanding how structural modifications to the this compound core influence its biological activity will be essential for designing more potent and selective compounds.

Table 3: Reported Biological Activities of this compound and its Derivatives

Compound/DerivativeBiological ActivityTarget Organism/Cell LineKey FindingReference
This compoundLarvicidal ActivityAedes aegyptiInactive, highlighting the role of the tetrahydrofuran ring in aureothin's activity. acs.org
Novel this compound AnaloguesAntiproliferative ActivityVariousSome derivatives are less cytotoxic but more potent than the parent compound. nih.govleibniz-hki.de
Novel this compound AnaloguesAntifungal ActivityCandida speciesExhibit highly selective anti-Candida activity. nih.govleibniz-hki.de
Deoxyaureonitrile (analogue)Antibacterial ActivitySporobolomyces salmonicolor, Penicillium notatumHigher activity compared to this compound. nih.gov

Integration of Omics Technologies in this compound Pathway Analysis

The comprehensive analysis of the this compound biosynthetic pathway and its regulation can be significantly advanced through the integration of "omics" technologies. nih.govmdpi.com These high-throughput approaches, including genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the biological system, from the genetic blueprint to the final metabolic output. nih.govnih.gov

Genomics provides the foundational information by identifying the biosynthetic gene cluster (BGC) responsible for this compound production in Streptomyces species. universiteitleiden.nlcaister.com Genome mining of various Streptomyces strains can reveal novel BGCs for this compound-like compounds and provide insights into the evolutionary relationships between different polyketide pathways. universiteitleiden.nl

Transcriptomics, which analyzes the complete set of RNA transcripts, can be used to understand the expression dynamics of the this compound BGC under different growth conditions or in response to specific stimuli. humanspecificresearch.orgnih.gov This can help identify regulatory elements and transcription factors that control the production of this compound. For example, RNA-seq analysis of Streptomyces lividans has been used to study the role of proteases in protein secretion, a process relevant to the export of secondary metabolites. nih.gov

Proteomics, the large-scale study of proteins, allows for the identification and quantification of the enzymes involved in the this compound biosynthetic pathway. humanspecificresearch.org This can confirm the function of genes within the BGC and reveal post-translational modifications that may regulate enzyme activity. mdpi.com Metabolomics, the comprehensive analysis of all metabolites, provides a direct measure of this compound production and can identify pathway intermediates and shunt products. humanspecificresearch.org

The integration of these multi-omics datasets, often referred to as systems biology, allows for the construction of comprehensive models of the this compound biosynthetic pathway. nih.govfrontiersin.org These models can be used to identify bottlenecks in production and to devise rational strategies for metabolic engineering to enhance yields or produce novel analogues. universiteitleiden.nl Bioinformatics tools are essential for the analysis and integration of these large datasets, enabling researchers to connect genomic information to metabolic outcomes. frontiersin.org

Table 4: Applications of Omics Technologies in this compound Research

Omics TechnologyApplicationPotential InsightsReference
GenomicsIdentification and analysis of the this compound biosynthetic gene cluster (BGC).Discovery of novel BGCs, understanding of pathway evolution. universiteitleiden.nluniversiteitleiden.nl
TranscriptomicsStudying the expression of the this compound BGC under various conditions.Identification of regulatory elements and transcription factors. humanspecificresearch.orgnih.gov
ProteomicsIdentifying and quantifying the enzymes of the this compound pathway.Confirmation of gene function, analysis of post-translational modifications. mdpi.comhumanspecificresearch.org
MetabolomicsMeasuring this compound production and identifying related metabolites.Identification of pathway intermediates and bottlenecks. humanspecificresearch.org
Multi-Omics IntegrationCombining data from all omics levels to build a systems-level understanding.Comprehensive pathway modeling for rational metabolic engineering. nih.govfrontiersin.org

Theoretical and Computational Chemistry Applications in this compound Research

Theoretical and computational chemistry provides powerful tools to investigate the structure, properties, and reactivity of molecules like this compound at an atomic level. ru.nlyoutube.com These methods complement experimental studies by providing insights that are often difficult or impossible to obtain through laboratory techniques alone. ru.nl

One key application is in understanding enzyme mechanisms. For instance, computational docking and molecular dynamics simulations can be used to model the interaction of this compound and its intermediates with the active site of biosynthetic enzymes like the cytochrome P450 monooxygenase AurH. nih.govacs.org Such models can help elucidate the structural basis for substrate recognition and catalysis, and guide site-directed mutagenesis experiments to alter enzyme function. nih.gov Modeling of this compound analogues within the AurH active site has been used to understand the course of the oxygenation and cyclization steps. researchgate.net

Quantum mechanical calculations can be employed to study the electronic structure and reactivity of this compound and its derivatives. youtube.commdpi.com These calculations can help explain the observed biological activities and predict the properties of novel, yet-to-be-synthesized analogues. This can aid in the rational design of new compounds with improved therapeutic potential. youtube.com

Furthermore, computational approaches are integral to the analysis and interpretation of data from various analytical techniques. For example, they are used in the elucidation of complex structures from NMR and mass spectrometry data. beilstein-journals.org As computational power and theoretical methods continue to advance, their role in all aspects of this compound research, from pathway elucidation to drug design, is expected to grow significantly. ox.ac.ukfrontiersin.org

Table 5: Applications of Theoretical and Computational Chemistry in this compound Research

Computational MethodApplicationExampleReference
Molecular DockingPredicting the binding mode of a ligand in an enzyme's active site.Modeling the interaction of this compound with the P450 enzyme AurH. nih.govresearchgate.net
Molecular Dynamics (MD) SimulationsSimulating the dynamic behavior of a molecule or molecular complex over time.Assessing the stability of the this compound-AurH complex. acs.org
Quantum Mechanics (QM) CalculationsStudying the electronic structure and reactivity of molecules.Predicting the reactivity and properties of novel this compound analogues. youtube.commdpi.com
Computational Structure ElucidationAssisting in the determination of molecular structures from experimental data.Interpretation of NMR and mass spectrometry data for this compound and its derivatives. beilstein-journals.org

Q & A

Basic Research Questions

Q. What experimental methodologies are critical for synthesizing deoxyaureothin derivatives?

  • Answer: this compound derivatives are synthesized using mutasynthon incorporation via enzymatic promiscuity of the aurPKS system. Key steps include:

  • Priming Unit Selection: Use benzoic acid (BA) derivatives with electron-withdrawing groups (e.g., p-halogens, p-cyano) to enhance production rates .
  • Validation: Monitor incorporation via HPLC and HRMS to confirm isotopic patterns and molecular masses .
  • Limitations: Avoid BA derivatives with electron-donating groups (e.g., p-hydroxy, p-amino), as they are not accepted by aurPKS .

Q. How can structural characterization of this compound derivatives be optimized?

  • Answer: Combine NMR spectroscopy (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}) with high-resolution mass spectrometry (HRMS) for unambiguous structural assignment. For novel derivatives, include X-ray crystallography or computational modeling (e.g., DFT) to resolve stereochemical ambiguities .

Q. What in vitro assays are suitable for evaluating this compound's antifungal activity?

  • Answer: Use standardized microdilution assays (e.g., CLSI M27/M38 protocols) against Candida spp. or Aspergillus fumigatus. Include positive controls (e.g., amphotericin B) and quantify minimum inhibitory concentrations (MICs) with triplicate biological replicates .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound derivatives be resolved?

  • Answer: Discrepancies often arise from enzyme promiscuity or substrate specificity in aurPKS. Address this by:

  • Enzyme Engineering: Use directed evolution to refine aurPKS substrate tolerance .
  • Data Normalization: Compare bioactivity across derivatives using standardized assays (e.g., IC50_{50} values normalized to cell viability controls) .
  • Meta-Analysis: Apply multivariate regression to identify structural features (e.g., halogen position) correlating with activity .

Q. What strategies enhance the biosynthetic yield of this compound analogues?

  • Answer: Optimize fermentation conditions (e.g., pH, temperature, carbon source) and employ metabolic engineering to upregulate precursor pathways (e.g., malonyl-CoA). Supplementation with p-methyl-BA or p-methoxy-BA increases yields by 20–40% compared to unsubstituted BA .

Q. How does electronic substitution on benzoic acid mutasynthons influence this compound production?

  • Answer: Electron-withdrawing groups (e.g., p-Cl, p-CN) stabilize the acyl-enzyme intermediate, increasing incorporation efficiency by 50–70%. Conversely, electron-donating groups (e.g., p-OCH3_3) reduce catalytic turnover due to unfavorable electronic interactions with aurPKS active sites .

Q. What computational tools predict this compound's binding modes in antifungal targets?

  • Answer: Perform molecular docking (e.g., AutoDock Vina) against fungal cytochrome P450 enzymes or β-glucan synthase. Validate predictions with molecular dynamics simulations (e.g., GROMACS) to assess binding stability under physiological conditions .

Methodological Guidance

Q. How should researchers address reproducibility challenges in this compound studies?

  • Answer:

  • Documentation: Provide detailed experimental protocols, including solvent systems, incubation times, and instrument calibration parameters .
  • Data Sharing: Deposit raw spectral data (NMR, HRMS) in public repositories (e.g., Zenodo) with DOIs for independent verification .
  • Negative Controls: Report failed experiments (e.g., rejected mutasynthons) to prevent redundant efforts .

Q. What statistical methods are appropriate for analyzing dose-response data in antiproliferative assays?

  • Answer: Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50_{50} values with 95% confidence intervals. Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare derivatives, ensuring p-values are adjusted for multiple comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.